6-Chloro-1,2,3,4-tetrahydro-4-isoquinolinol

Physicochemical profiling Drug likeness Scaffold optimization

6-Chloro-1,2,3,4-tetrahydro-4-isoquinolinol (CAS 1216281-89-8) is a substituted tetrahydroisoquinoline (THIQ) derivative that integrates a chlorine atom at the 6-position and a hydroxyl group at the 4-position on the saturated bicyclic framework (C₉H₁₀ClNO, MW 183.63). The scaffold occupies a strategic intersection between simple halogenated THIQ building blocks and more polar, hydrogen-bond-capable analogs, making it a sought-after intermediate in medicinal chemistry programs that exploit stereochemical differentiation at the C-4 center.

Molecular Formula C9H10ClNO
Molecular Weight 183.63 g/mol
Cat. No. B11910390
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Chloro-1,2,3,4-tetrahydro-4-isoquinolinol
Molecular FormulaC9H10ClNO
Molecular Weight183.63 g/mol
Structural Identifiers
SMILESC1C(C2=C(CN1)C=CC(=C2)Cl)O
InChIInChI=1S/C9H10ClNO/c10-7-2-1-6-4-11-5-9(12)8(6)3-7/h1-3,9,11-12H,4-5H2
InChIKeyXKRUFBTXQQKCKB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Chloro-1,2,3,4-tetrahydro-4-isoquinolinol: Molecular Identity and Scaffold Classification for Targeted Sourcing


6-Chloro-1,2,3,4-tetrahydro-4-isoquinolinol (CAS 1216281-89-8) is a substituted tetrahydroisoquinoline (THIQ) derivative that integrates a chlorine atom at the 6-position and a hydroxyl group at the 4-position on the saturated bicyclic framework (C₉H₁₀ClNO, MW 183.63) . The scaffold occupies a strategic intersection between simple halogenated THIQ building blocks and more polar, hydrogen-bond-capable analogs, making it a sought-after intermediate in medicinal chemistry programs that exploit stereochemical differentiation at the C-4 center [1].

Why 6-Chloro-1,2,3,4-tetrahydro-4-isoquinolinol Cannot Be Replaced by Non-Hydroxylated or Unsubstituted THIQ Analogs


Simple halogenated tetrahydroisoquinolines such as 6-chloro-1,2,3,4-tetrahydroisoquinoline (LogP 2.31, PSA 12.03) and unsubstituted THIQ lack the hydrogen-bond donor/acceptor capacity of the 4-hydroxyl group, which fundamentally alters both physicochemical partitioning and receptor-binding topology [1]. Comparative SAR studies in the 5-HT1A/5-HT2A receptor series demonstrate that substitution at the aromatic ring and the presence/absence of hydrogen-bonding functionality produce divergent functional selectivity profiles—ranging from full agonism to antagonism—meaning that even a single substitution change can invert pharmacological outcome [2]. For procurement, this entails that neither the 6-chloro-deoxy analog nor the 4-hydroxy-unsubstituted variant can serve as a functionally equivalent replacement without re-validating the entire synthetic or pharmacological workflow.

Head-to-Head Evidence: 6-Chloro-1,2,3,4-tetrahydro-4-isoquinolinol Compared to Its Closest Structural Analogs


Lipophilicity Modulation: LogP Reduction by the 4-Hydroxyl Group Relative to 6-Chloro-THIQ

6-Chloro-1,2,3,4-tetrahydro-4-isoquinolinol exhibits a calculated LogP of 1.48, compared to 2.31 for its 4-deoxy analog 6-chloro-1,2,3,4-tetrahydroisoquinoline [1]. This 0.83 log unit decrease translates to approximately a 6.8-fold reduction in octanol/water partition coefficient, directly attributable to the hydrogen-bonding capacity of the 4-hydroxyl group. The concomitant increase in topological polar surface area (TPSA) from 12.03 Ų to 32.26 Ų further confirms enhanced aqueous interaction potential.

Physicochemical profiling Drug likeness Scaffold optimization

5-HT1A/5-HT2A Receptor Affinity Window: Class-Level Selectivity Differentiation from Unsubstituted THIQ

In the 1-adamantoyloaminoalkyl THIQ series, chloro-substituted derivatives retained potent 5-HT1A receptor affinity with Ki values ranging from 4.9 to 46 nM, while simultaneously increasing 5-HT2A receptor affinity (Ki = 40–1475 nM) relative to unsubstituted THIQ parent compounds [1]. The 6-chloro substitution pattern, when combined with appropriate N-substitution, produces partial agonism at postsynaptic 5-HT1A receptors, whereas other chloro regioisomers (e.g., 5-chloro) display antagonistic activity—a functional divergence traceable to the specific electronic and steric contribution of the chloro substituent position [2]. The 4-hydroxyl group on the target compound further modifies hydrogen-bonding topology at the receptor orthosteric site, a feature absent in comparator scaffolds.

Serotonin receptor pharmacology CNS drug discovery GPCR ligand design

PNMT Inhibitory Potency: Chloro-Regioisomer Ranking and Implications for Epinephrine Biosynthesis Targeting

A systematic evaluation of 13 ring-chlorinated 1,2,3,4-tetrahydroisoquinolines against rabbit adrenal phenylethanolamine N-methyltransferase (PNMT) established the following potency rank order: 7,8-Cl₂ > 6,7,8-Cl₃ > 7-Cl ≈ 5,6,7,8-Cl₄ > 5,7,8-Cl₃ [1]. Monochloro-substituted analogs including the 6-chloro species were less potent, with Ki values exceeding those of the di- and trichlorinated leads. The target 6-chloro-4-hydroxy compound combines the 6-Cl motif with a 4-OH hydrogen-bonding functionality that is absent in the original PNMT series, potentially altering enzyme-inhibitor hydrogen-bond networks.

Enzyme inhibition Catecholamine biosynthesis Regioisomer SAR

C-4 Stereochemical Handle: Enantiomeric Purity and Chiral Chromatography Differentiation from Achiral Analogs

The 4-hydroxy substituent on 6-chloro-1,2,3,4-tetrahydro-4-isoquinolinol creates a stereogenic center at C-4 that is absent in both 6-chloro-1,2,3,4-tetrahydroisoquinoline and 1,2,3,4-tetrahydroisoquinoline. This stereocenter enables the compound to serve as a chiral building block for asymmetric synthesis, with the (4S)-configured derivatives appearing in crystallographically characterized protein-ligand complexes (PDB entries 7GJH, 7GGR, 7GKE) [1]. The availability of the compound at 98% purity with defined enantiomeric composition (racemic unless otherwise specified) from commercial suppliers provides a reproducible starting point for chiral resolution or asymmetric derivatization, whereas the non-hydroxylated analog lacks this stereochemical dimension entirely.

Chiral resolution Stereoselective synthesis Analytical quality control

Procurement-Relevant Application Scenarios for 6-Chloro-1,2,3,4-tetrahydro-4-isoquinolinol


Fragment-Based Drug Discovery (FBDD) for CNS GPCR Targets Requiring Balanced Lipophilicity

The LogP of 1.48 and TPSA of 32.26 Ų position this compound within Rule-of-Three fragment space, making it suitable for FBDD campaigns targeting serotonin or dopamine receptor subtypes where high aqueous solubility and moderate lipophilicity are required for screening at high fragment concentrations . The 4-OH group provides a synthetic handle for fragment elaboration via esterification, etherification, or oxidation, while the 6-Cl atom allows orthogonal palladium-catalyzed cross-coupling. This dual functionalization potential distinguishes it from fragments lacking either the hydroxyl or the chloro group, enabling parallel SAR exploration at two vectors simultaneously.

Chiral Pool Synthesis of Enantiomerically Pure Tetrahydroisoquinoline Alkaloid Analogs

The C-4 stereocenter renders this compound a viable starting material for asymmetric synthesis of tetrahydroisoquinoline alkaloid derivatives. The (4S) configuration has been validated in protein-ligand co-crystal structures (PDB: 7GJH, 7GGR) [1], confirming that elaborated analogs of this scaffold can engage biological targets in a stereospecific manner. Procurement of the racemic or enantiopure form enables chiral resolution studies or stereoselective SAR campaigns that are inaccessible with achiral 6-chloro-THIQ.

Serotonergic Probe Synthesis for Functional Selectivity Profiling at 5-HT1A/5-HT2A Receptors

SAR evidence indicates that 6-chloro substitution on the THIQ core, when elaborated with appropriate N-substituents, yields 5-HT1A partial agonists with differentiated functional selectivity relative to 5-chloro (antagonist) and unsubstituted (full agonist) analogs [2]. This compound serves as the key intermediate for constructing tool compounds to probe biased signaling at serotonin receptors, where the 4-OH group additionally enables attachment of linker moieties for chemical biology applications (e.g., photoaffinity labeling or bioconjugation).

Physicochemical Comparator for Lead Optimization: LogP and TPSA Benchmarking

The 0.84 LogP unit reduction and 2.7-fold TPSA increase relative to 6-chloro-THIQ provide a quantifiable benchmark for medicinal chemists evaluating the impact of introducing a hydroxyl group onto the saturated ring of a halogenated bicyclic scaffold. This compound can serve as a reference standard in matched molecular pair analyses, where the incremental change in solubility, permeability, and metabolic stability attributable to the 4-OH group is systematically assessed without altering the chlorine substitution pattern.

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